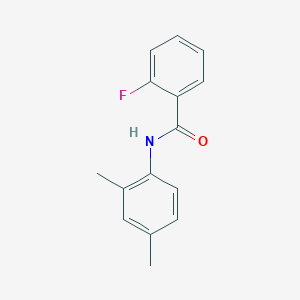

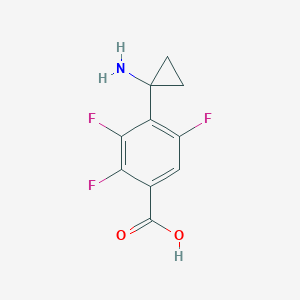

N-(2,4-Dimethylphenyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,4-Dimethylphenyl)formamide” is a synthetic chemistry reference tool . It’s also known by other names such as “Form-2’,4’-xylidide”, “Amitraz Imp. B (BP)”, and "Amitraz Related Compound A" . It’s used for research and development purposes.

Synthesis Analysis

The synthesis of formamide derivatives often involves nucleophilic substitution reactions. For instance, the synthesis of a new diamine containing noncoplanar 2,2’-dimethyl-biphenylene and flexible aryl ether units.Molecular Structure Analysis

The molecular structure and vibrational analysis of N,N-Diphenyl Formamide (DPF) have been carried out using Raman and infrared spectroscopy, and density functional theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactivity of formamide derivatives includes the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst.Physical And Chemical Properties Analysis

The physical and chemical properties of formamide derivatives are influenced by their molecular structure. Aromatic polyamides derived from formamide-related diamines exhibit good solubility in organic solvents, high thermal stability, and useful mechanical properties.Mechanism of Action

Amitraz, a compound related to N-(2,4-Dimethylphenyl)formamide, has insect repellent effects and can be used as an insecticide and pesticide . Its insecticide effect is due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system, and its driven inhibition of the synthesis of monoamine oxidases and prostaglandins .

Safety and Hazards

While specific safety data for N-(2,4-Dimethylphenyl)-2-fluorobenzamide was not found, it’s important to handle similar compounds with care. For instance, N-(2,4-Dimethylphenyl)formamide is for R&D use only and not for medicinal, household, or other use.

Future Directions

Amitraz and its main metabolites, N-(2,4-dimethylphenyl)formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are known to be potent neurotoxicants . Future research could focus on assessing the cytotoxicity of these compounds and their potential effects on the central and peripheral nervous systems .

properties

IUPAC Name |

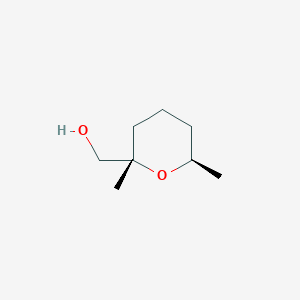

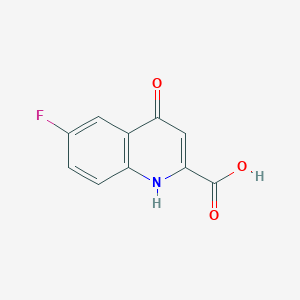

N-(2,4-dimethylphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZWDCJMZPWEFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dimethylphenyl)-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)